molecular formula C18H16BrF3N2O4 B13380159 {2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid

{2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B13380159
M. Wt: 461.2 g/mol
InChI Key: KLXJZTSRSXDCMU-AQHIEDMUSA-N
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Description

(2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromo group, an ethoxy group, and a trifluoromethylphenyl group, making it a subject of interest for chemists and researchers.

Properties

Molecular Formula

C18H16BrF3N2O4

Molecular Weight

461.2 g/mol

IUPAC Name

2-[2-bromo-6-ethoxy-4-[(Z)-[[3-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H16BrF3N2O4/c1-2-27-15-7-11(6-14(19)17(15)28-10-16(25)26)9-23-24-13-5-3-4-12(8-13)18(20,21)22/h3-9,24H,2,10H2,1H3,(H,25,26)/b23-9-

InChI Key

KLXJZTSRSXDCMU-AQHIEDMUSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=CC(=C2)C(F)(F)F)Br)OCC(=O)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=CC=CC(=C2)C(F)(F)F)Br)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

(2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-bromo-6-ethoxy-4-{2-[3-(trifluoromethyl)phenyl]carbohydrazonoyl}phenoxy)acetic acid lies in its combination of functional groups, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specialized research and industrial applications .

Biological Activity

The compound 2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid is a novel phenoxyacetic acid derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anti-inflammatory, analgesic, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 2-bromo-6-ethoxy-4-[(Z)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenoxy}acetic acid
  • Molecular Formula : C₁₅H₁₅BrF₃N₂O₃

This structure features a bromine atom, an ethoxy group, and a trifluoromethyl group, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of phenoxyacetic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. A study demonstrated that related compounds reduced paw thickness and weight in inflammation models by over 60% and significantly decreased levels of pro-inflammatory markers such as TNF-α and PGE-2 .

CompoundCOX-1 Inhibition (IC50 μM)COX-2 Inhibition (IC50 μM)
2-Bromo derivative0.08 ± 0.010.06 ± 0.01
Celecoxib14.93 ± 0.120.07 ± 0.01
Mefenamic Acid29.9 ± 0.09Not applicable

Analgesic Activity

The analgesic effects of this compound were assessed in various animal models, where it exhibited pain-relieving properties comparable to established analgesics like mefenamic acid and celecoxib. The mechanism of action appears to be linked to the inhibition of inflammatory mediators and modulation of pain pathways .

Anticancer Activity

Preliminary studies suggest that hydrazone derivatives, including those related to this compound, may possess anticancer properties. These compounds have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The presence of the trifluoromethyl group has been particularly noted for enhancing cytotoxic activity against certain cancer types .

Case Studies

  • In Vivo Studies : A study involving the administration of the compound in a murine model showed a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to COX enzymes and other targets involved in inflammatory pathways, suggesting a rational basis for its observed biological activities .

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